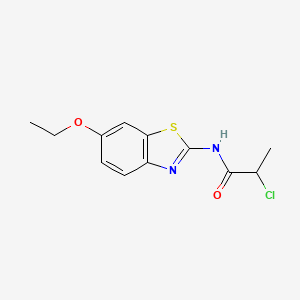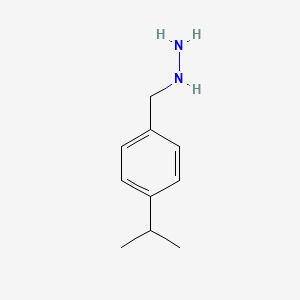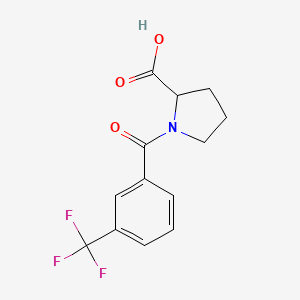
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, an ethoxy group, and a propanamide moiety attached to the benzothiazole ring
Méthodes De Préparation
The synthesis of 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 6-ethoxy-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via cyclization to form the benzothiazole ring.
Chlorination: The 6-ethoxy-1,3-benzothiazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with propanamide in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions depending on the reagents used. Oxidizing agents such as hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the nitrogen atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: Benzothiazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their diverse biological activities.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: Benzothiazole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals. This compound may serve as an intermediate in the production of such materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the body .
Comparaison Avec Des Composés Similaires
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has similar structural features but differs in the presence of a hydrazine carboxamide group instead of a propanamide group.
1,3-Benzothiazol-2(3H)-one derivatives: These compounds have a similar benzothiazole core but differ in the functional groups attached to the ring.
Thiazolyl aminobenzothiazole derivatives: These compounds contain an aminobenzothiazole moiety and are studied for their potential biological activities.
The unique combination of the chloro, ethoxy, and propanamide groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-3-17-8-4-5-9-10(6-8)18-12(14-9)15-11(16)7(2)13/h4-7H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBOJPSLLSKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)
![2-chloro-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B7806979.png)
![4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid](/img/structure/B7806986.png)
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B7807004.png)





